H-Orn-Orn-Orn-OH
Overview
Description
“H-Orn-Orn-Orn-OH” is an organic compound and an acidic compound. Its molecules contain alcohol and amine groups, with UV absorption properties . It has certain applications in biochemical research, where it can act as a component of biomolecules and participate in biological reactions and metabolic processes, such as the synthesis of proteins and peptides .
Synthesis Analysis
“this compound” can be prepared by chemical synthesis. Specifically, it can be synthesized by reacting an alcohol, an aldehyde, and an amide .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, it is known to participate in biological reactions and metabolic processes, such as the synthesis of proteins and peptides .Physical and Chemical Properties Analysis
The molar mass of “this compound” is 246.31. It has a predicted density of 1.195±0.06 g/cm3 and a predicted boiling point of 551.9±50.0 °C . The pKa is predicted to be 2.94±0.10 .Scientific Research Applications
Peptide Folding and Interaction
A remarkable application of H-Orn-Orn-Orn-OH is found in the field of peptide synthesis and structure formation. Specifically, an amino acid named Orn(i-PrCO-Hao) has been developed, which is a derivative of ornithine and induces peptides to fold into β-sheet-like structures. This folding is crucial for the formation of functional proteins and could have broad implications in biochemical and medical research. Notably, this amino acid can be integrated into peptides, promoting dimerization through β-sheet interactions, a fundamental process in molecular biology and biochemistry (Nowick et al., 2002).
Hydroxyl Radical Studies
Research has been conducted on hydroxyl radicals (OH*), which are highly reactive oxygen species playing a pivotal role in various scientific fields. Studies into the mobility and reactivity of OH* in aqueous solutions provide essential insights into critical reactions impacting areas such as environmental science and biochemistry. This research helps bridge knowledge gaps in understanding how water molecules influence the mobility and reactivity of OH* (Codorniu-Hernández & Kusalik, 2012).
Environmental Implications
The role of hydroxyl radicals in the environment is another area of active research. These radicals, known for their powerful oxidizing properties, are involved in unselective and instantaneous reactions with surrounding chemicals, including organic pollutants. Understanding the role and implications of hydroxyl radicals in different environmental compartments, such as natural waters and the atmosphere, is crucial for addressing various environmental challenges (Gligorovski et al., 2015).
Fenton Chemistry and Organic Compound Oxidation
The study of Fenton-like systems, where iron oxide catalyzes the production of hydroxyl radicals from hydrogen peroxide, is significant in the context of environmental remediation. This research aims to determine factors that control the generation rate of hydroxyl radicals and their subsequent reactions with organic compounds. This knowledge is crucial for applications in soil and groundwater remediation, where these reactions are used to oxidize organic contaminants (Kwan & Voelker, 2003).
Safety and Hazards
Safety information regarding “H-Orn-Orn-Orn-OH” is currently unclear . When using and handling “this compound”, regular laboratory safety practices should be followed, including wearing appropriate personal protective equipment, such as gloves and glasses, and avoiding skin contact and inhalation . It should be stored in a dark, dry place and away from fire and flammable substances .
Properties
IUPAC Name |
(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N6O4/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMVFFURFKJDHA-SRVKXCTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.